4-Acetylpyridine
Overview
Description
4-Acetylpyridine, also known as Methyl 4-pyridyl ketone, is a clear light yellow to brownish liquid . It is an acetylated pyridine used in the preparation of nitrogen-containing bicyclic heterocycles and other organic compounds .
Synthesis Analysis
4-Acetylpyridine can be synthesized by reacting with - and 4-formylpyridine (H3FoPyS, H4FoPyS) to yield semicarbazones . Another reaction involves acetylpyridine with thiophene-2-carboxaldehyde to afford the 2-chloro-6-ethoxy-4-- (2-thienyl)acryloylpyridine, which was reacted with malononitrile in refluxing ethanol in the presence of pi .Molecular Structure Analysis
The empirical formula of 4-Acetylpyridine is C7H7NO and its molecular weight is 121.14 . The SMILES string representation is CC(=O)c1ccncc1 . The InChI key is WMQUKDQWMMOHSA-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Acetylpyridine reacts with - and 4-formylpyridine (H3FoPyS, H4FoPyS) to yield semicarbazones . Another reaction involves acetylpyridine with thiophene-2-carboxaldehyde to afford the 2-chloro-6-ethoxy-4-- (2-thienyl)acryloylpyridine, which was reacted with malononitrile in refluxing ethanol in the presence of pi .Physical And Chemical Properties Analysis
4-Acetylpyridine is a liquid with a refractive index of n20/D 1.529 (lit.) . It has a boiling point of 212 °C (lit.) and a melting point of 13-16 °C (lit.) . The density of 4-Acetylpyridine is 1.095 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Semicarbazones
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
4-Acetylpyridine is used in the synthesis of semicarbazones . Semicarbazones are a class of organic compounds sharing a common functional group characterized by the structure R2C=NNHC(O)NH2 .
Methods of Application or Experimental Procedures
The reaction involves 4-acetylpyridine and 4-formylpyridine (H3FoPyS, H4FoPyS) to yield semicarbazones .
Results or Outcomes
The specific outcomes of this reaction, including any quantitative data or statistical analyses, are not provided in the source .
Synthesis of Pyridyl Chalcone Derivatives
Specific Scientific Field
This application is also in the field of Organic Chemistry .
Summary of the Application
4-Acetylpyridine is used in the preparation of pyridyl chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
Methods of Application or Experimental Procedures
In this reaction, one equivalent of 4-acetylpyridine was added dropwise to a cooled methanolic solution containing 10% aqueous NaOH. Then, one equivalent of aldehyde was added slowly at 0 °C .
Results or Outcomes
Synthesis of Cyanoaminopyrane Derivative
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
4-Acetylpyridine is used in the synthesis of a cyanoaminopyrane derivative . This compound is synthesized by reacting 4-acetylpyridine with thiophene-2-carboxaldehyde to afford the 2-chloro-6-ethoxy-4-β-(2-thienyl)acryloylpyridine, which is then reacted with malononitrile in refluxing ethanol .
Methods of Application or Experimental Procedures
In this reaction, 4-acetylpyridine is reacted with thiophene-2-carboxaldehyde to afford the 2-chloro-6-ethoxy-4-β-(2-thienyl)acryloylpyridine. This intermediate is then reacted with malononitrile in refluxing ethanol in the presence of piperidine as a catalyst .
Results or Outcomes
Synthesis of Heteroaromatic Hybrid Chalcones
Summary of the Application
4-Acetylpyridine is used in the synthesis of heteroaromatic hybrid chalcones . These compounds are synthesized by condensing 4-acetylpyridine with the respective aromatic aldehyde .
Results or Outcomes
Synthesis of Coordination Compounds
Specific Scientific Field
This application is in the field of Inorganic Chemistry .
Summary of the Application
4-Acetylpyridine is used in the synthesis of innovative coordination compounds, based on chromium(III) and cobalt(II) ions with N,O-donor ligands (nitrilotriacetate, dipicolinate) and 4-acetylpyridine .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the source .
Safety And Hazards
4-Acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .
Relevant Papers One relevant paper discusses the synthesis of heteroaromatic hybrid chalcones, where 4-acetylpyridine is used in the preparation of these compounds .
properties
IUPAC Name |
1-pyridin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQUKDQWMMOHSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Record name | 4-ACETYLPYRIDINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022147 | |
Record name | 4-Acetylpyridine | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-acetylpyridine is a dark amber liquid. (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
Source | CAMEO Chemicals | |
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Boiling Point |
414 °F at 760 mmHg (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Density |
1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 4-ACETYLPYRIDINE | |
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Vapor Pressure |
4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992) | |
Record name | 4-ACETYLPYRIDINE | |
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Product Name |
4-Acetylpyridine | |
CAS RN |
1122-54-9 | |
Record name | 4-ACETYLPYRIDINE | |
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Record name | 4-Acetylpyridine | |
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Record name | 4-Acetylpyridine | |
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Record name | 4-Acetylpyridine | |
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Record name | Ethanone, 1-(4-pyridinyl)- | |
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Record name | 4-Acetylpyridine | |
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Record name | Methyl 4-pyridyl ketone | |
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Record name | 4-ACETYLPYRIDINE | |
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Citations
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